![molecular formula C11H17ClINO2Si B6617910 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine CAS No. 1803583-08-5](/img/structure/B6617910.png)
2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine, also known as CIP, is a heterocyclic organic compound with a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. This compound is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. CIP is also used for the synthesis of novel compounds for drug discovery and development.
Applications De Recherche Scientifique
2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. This compound has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used for the synthesis of novel compounds for drug discovery and development. In addition, this compound has been used as a catalyst in the synthesis of organic compounds, and as a reagent for the synthesis of organometallic compounds.
Mécanisme D'action
The mechanism of action of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is not well understood. However, it is known that this compound acts as a catalyst in the synthesis of organic compounds and as a reagent for the synthesis of organometallic compounds. This compound is believed to act as a Lewis acid, which is capable of forming a covalent bond with a Lewis base, such as an alkene, to form a new compound.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. This compound is not known to be toxic or have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine in lab experiments is its low cost and availability. This compound is also relatively easy to synthesize and handle, making it a suitable starting material for a variety of organic synthesis reactions. However, this compound is not as effective as some other catalysts or reagents, and it is not as widely used as other compounds for organic synthesis.
Orientations Futures
There are several potential future directions for the use of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine in scientific research. One potential direction is the development of new organic synthesis reactions utilizing this compound as a catalyst. Additionally, this compound could be used as a reagent for the synthesis of novel organometallic compounds. Another potential direction is the development of new pharmaceuticals and agrochemicals utilizing this compound as a starting material. Finally, this compound could be used to develop new catalysts for the synthesis of organic compounds.
Méthodes De Synthèse
The synthesis of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is a multi-step process. The first step is the reaction of pyridine with trimethylsilyl chloride and ethyl iodide, to form the this compound intermediate. The intermediate is then reacted with a base, such as potassium carbonate or sodium hydroxide, to form the desired this compound product.
Propriétés
IUPAC Name |
2-[(6-chloro-4-iodopyridin-3-yl)oxymethoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClINO2Si/c1-17(2,3)5-4-15-8-16-10-7-14-11(12)6-9(10)13/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWIKRVXLLLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CN=C(C=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

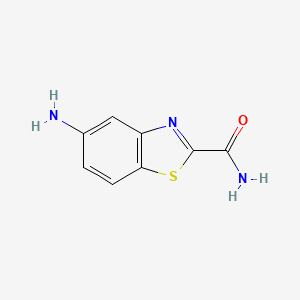

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
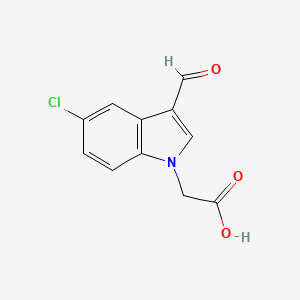
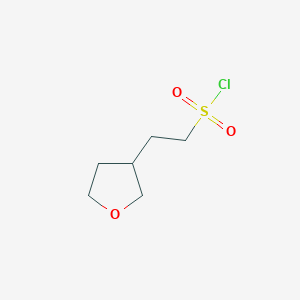

![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)

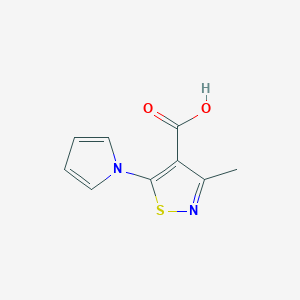
![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
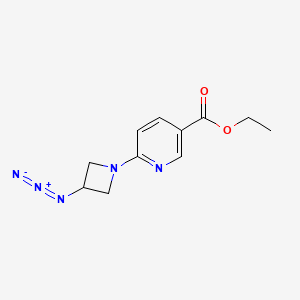
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)